molecular formula C6H7N3O4 B3393451 Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate CAS No. 26663-15-0

Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate

Cat. No.: B3393451
CAS No.: 26663-15-0
M. Wt: 185.14 g/mol
InChI Key: BUVQCFVPDTUNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the 1,2,4-Triazole (B32235) Scaffold in Heterocyclic Chemistry

The 1,2,4-triazole is a five-membered ring containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique properties. jopir.inresearchgate.net The triazole ring is aromatic and exceptionally stable. nih.gov Its nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for strong and specific interactions with biological targets like enzymes and receptors. nih.gov

This scaffold is a key component in a wide range of pharmacologically active agents, exhibiting antifungal, antibacterial, anticancer, and antiviral properties. nih.govwisdomlib.orgnih.gov The versatility of the 1,2,4-triazole ring allows it to serve as a core structure that can be modified with various functional groups to fine-tune its biological activity. researchgate.net

Role of Carboxylate Functionalities in Molecular Design and Reactivity

Carboxylate groups, whether as esters or carboxylic acids, are pivotal in molecular design. biofuranchem.com In the case of Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate, the two dimethyl carboxylate (-COOCH₃) groups significantly influence the molecule's chemical behavior.

These groups are electron-withdrawing, which affects the electronic properties of the triazole ring. They also serve as versatile chemical handles for further reactions. The ester groups can be hydrolyzed to form carboxylic acids, which can then be converted into amides, or other functional groups, providing a route to a diverse range of derivatives. researchgate.net

Furthermore, the oxygen and nitrogen atoms in the carboxylate and triazole moieties can act as coordination sites for metal ions. This property is extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. researchgate.netnih.gov

Overview of this compound within the Broader Triazole Chemistry Landscape

This compound is a symmetrically substituted triazole that serves as a valuable intermediate in organic synthesis. Its structure combines the stable 1,2,4-triazole core with two reactive carboxylate functionalities, making it a bifunctional linker.

This compound is a key precursor for synthesizing more complex molecules. For instance, it can be used to create ligands for coordination polymers, where the triazole nitrogen atoms and the carboxylate oxygen atoms can bind to metal centers, forming extended one-, two-, or three-dimensional structures. acs.orgmdpi.com The rigid, V-shaped nature of the 3,5-disubstituted triazole core is particularly useful for directing the assembly of these supramolecular architectures. nih.gov

Below are the key physicochemical properties of the compound:

PropertyValue
Chemical Formula C₆H₇N₃O₄
Molar Mass 185.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 148-152 °C
Solubility Soluble in polar organic solvents

Note: These values are representative and may vary slightly based on the source and purity.

Historical Context of Triazole Synthesis and Functionalization

The history of triazole chemistry dates back to the late 19th century. The name "triazole" was first used by Bladin in 1885 to describe this carbon-nitrogen ring system. nih.govijsr.net Early methods for synthesizing the 1,2,4-triazole ring include the Pellizzari reaction and the Einhorn–Brunner reaction. wikipedia.orgbohrium.com These classic named reactions provided the initial pathways for chemists to access this important heterocyclic scaffold.

Over the past century, synthetic methods have evolved significantly. Modern techniques offer higher yields, greater functional group tolerance, and more environmentally friendly conditions. nih.govisres.org The development of methods to synthesize polysubstituted triazoles, such as this compound, has been crucial. These advanced synthetic routes often involve the cyclization of precursors like hydrazides, amidines, or the use of cycloaddition reactions. isres.orgnih.gov This continuous innovation in synthesis has expanded the availability and application of functionalized triazoles in various scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-12-5(10)3-7-4(9-8-3)6(11)13-2/h1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVQCFVPDTUNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dimethyl 1h 1,2,4 Triazole 3,5 Dicarboxylate and Analogs

Direct Synthesis Strategies for the 1,2,4-Triazole (B32235) Ring System

The formation of the 1,2,4-triazole ring is the cornerstone of synthesizing its derivatives. These direct strategies aim to build the five-membered heterocyclic system from simple, linear starting materials through the creation of new carbon-nitrogen and nitrogen-nitrogen bonds. The specific approach is often dictated by the target substitution pattern on the triazole ring.

A principal route to the 1,2,4-triazole core is through the cyclization of open-chain precursors that are strategically assembled from components bearing nitrogen and carbonyl groups. These reactions typically involve the condensation of molecules with reactive nitrogen functions, such as amidines, hydrazones, or hydrazides, with precursors containing carbonyl groups like carboxylic acids or their derivatives. frontiersin.orgnih.gov An intermediate is formed which subsequently undergoes an intramolecular condensation and dehydration step to yield the stable, aromatic 1,2,4-triazole ring.

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to constructing substituted 1,2,4-triazoles by combining three or more reactants in a single synthetic operation. researchgate.net A metal-free, base-promoted three-component reaction has been reported, which combines 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones to create hybrid scaffolds containing the 1,2,4-triazole ring. rsc.orgrsc.org Another powerful MCR provides regioselective access to a diverse array of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, monosubstituted hydrazines, and primary amidines. frontiersin.orgnih.govisres.org This reaction is often facilitated by a peptide coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU). isres.orgnih.gov Copper-catalyzed MCRs have also been developed, for instance, the reaction between nitriles, 2-diazoacetonitriles, and aryldiazonium salts provides regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. isres.org

One-pot syntheses are advantageous as they involve multiple consecutive reactions in a single vessel, which circumvents the need for isolating intermediates and simplifies purification processes. chapman.edu Many MCRs are conducted as one-pot procedures. rsc.orgchapman.edu The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines serves as an example of a rapid, highly regioselective, and convenient one-pot reaction. isres.org A facile copper-catalyzed, one-pot method also exists for preparing 3,5-disubstituted-1,2,4-triazoles via a cascade addition-oxidation cyclization of amides and nitriles. frontiersin.orgnih.gov Additionally, 3,4,5-trisubstituted 1,2,4-triazoles can be formed in a one-pot process through the triflic anhydride (B1165640) activation of secondary amides, followed by a microwave-induced cyclodehydration with hydrazides. organic-chemistry.org

A foundational and extensively utilized strategy for building the 1,2,4-triazole ring involves the reaction of hydrazine (B178648) derivatives with precursors containing carboxylic acid groups or their equivalents. nih.gov This class of reactions is central to the formation of the triazole heterocycle.

Established named reactions fall under this category, such as the Pellizzari reaction, which typically involves heating an amide with an acyl hydrazide to yield a 3,5-disubstituted-1,2,4-triazole. scispace.com The Einhorn–Brunner reaction is another classical method that relies on the condensation between hydrazines and diacylamines. scispace.comresearchgate.net

For the synthesis of precursors to Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate, such as 1,2,4-triazole-3(5)-carboxylates, a common route involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride. researchgate.net This process forms an ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate, which is then cyclized through thermal intramolecular condensation to give the ethyl triazolecarboxylate product. researchgate.net The reaction of thiocarbohydrazide (B147625) with dicarboxylic acids, such as oxalic acid, has also been employed to create 1,2,4-triazole dicarboxylic acid frameworks. uobaghdad.edu.iq

The efficiency and outcome of 1,2,4-triazole synthesis are profoundly influenced by the specific reaction conditions employed. Factors such as the catalyst, solvent, base, temperature, and energy source can significantly impact the yield and purity of the final product.

Catalysts: The catalyst is often pivotal in controlling the reaction's speed and regioselectivity. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, the choice between a silver(I) or copper(II) catalyst dictates the regiochemical outcome, selectively producing either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles, respectively, in high yields. frontiersin.orgisres.org While many syntheses are metal-catalyzed, metal-free options are also available, such as using iodine to catalyze the oxidative cyclization of hydrazones with amines. organic-chemistry.org

Solvents and Bases: The selection of solvent and base is critical. In the one-pot synthesis of 1,3,5-trisubstituted triazoles, N,N-diisopropylethylamine (DIPEA) is a commonly used base in a dimethylformamide (DMF) solvent. isres.orgnih.gov Milder bases, such as potassium carbonate (K2CO3), are effective in other syntheses, like the formation of 1,2,4-triazol-5(3)-amines. isres.org

Temperature and Method: The reaction temperature and the method of heating can dramatically alter reaction times and yields. Microwave irradiation is a modern technique used to accelerate these reactions, often enabling syntheses to proceed efficiently without a catalyst. scispace.comorganic-chemistry.org A notable example is the catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave conditions. organic-chemistry.org In other cases, high temperatures are required, such as the thermal-induced cyclization of intermediates in high-boiling solvents like diphenyl ether. researchgate.net

The following interactive table summarizes how different reaction conditions affect the synthesis of various 1,2,4-triazole analogs.

PrecursorsCatalyst/ReagentBaseSolventConditionsProductYield (%)Reference
Carboxylic acids, amidines, hydrazinesHATUDIPEADMFRoom Temp, 24h1,3,5-Trisubstituted 1,2,4-triazolesUp to 90 frontiersin.orgnih.govisres.org
Hydrazones, aliphatic aminesIodine--Oxidative1,3,5-Trisubstituted 1,2,4-triazolesGood organic-chemistry.org
Hydrazines, formamideNone--Microwave, 160°C1-Substituted 1,2,4-triazolesGood scispace.comorganic-chemistry.org
Acyl hydrazides, ethyl 2-ethoxy-2-iminoacetate HClNone-Ph₂OThermalEthyl 1,2,4-triazole-3(5)-carboxylates35-89 researchgate.net
Isocyanides, diazonium saltsAg(I) or Cu(II)--Mild1,3- or 1,5-disubstituted 1,2,4-triazolesHigh frontiersin.orgisres.org

Cyclization Reactions from Precursors Bearing Nitrogen and Carbonyl Moieties

Esterification and Functionalization of 1H-1,2,4-Triazole-3,5-dicarboxylic Acid

To obtain the target compound, this compound, the parent 1H-1,2,4-triazole-3,5-dicarboxylic acid must undergo esterification. This conversion of two carboxylic acid groups into methyl esters is a crucial final step.

A standard laboratory procedure for this transformation is the Fischer esterification. This method involves heating the dicarboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically run at reflux to favor the formation of the diester product.

For reactions requiring milder conditions, the dicarboxylic acid can be converted into a more reactive intermediate. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride transforms the acid into the corresponding diacyl chloride. This activated intermediate readily reacts with methanol, often in the presence of a base like pyridine, to form the dimethyl ester. A similar strategy using thionyl chloride and methanol is employed in the synthesis of related triazole methyl esters. google.com

The resulting ester groups on the triazole ring are not merely endpoints; they serve as handles for further chemical modification. For example, these esters can undergo ammonolysis when treated with ammonia, converting them into the corresponding amides. mdpi.com This highlights the utility of the ester groups for creating a wider range of functionalized 1,2,4-triazole derivatives. researchgate.net

Methods for Dimethyl Ester Formation

One of the most direct methods is the esterification of a pre-synthesized 1,2,4-triazole-3,5-dicarboxylic acid . This classic reaction typically involves treating the dicarboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. Alternatively, reagents like thionyl chloride can be used to convert the carboxylic acids into more reactive acyl chlorides, which then readily react with methanol to form the desired dimethyl ester. google.com A patent describes a process where 1,2,4-triazole-3-carboxylic acid is synthesized and subsequently undergoes an esterification reaction with methanol, catalyzed by sulfuric acid, to yield the methyl ester. google.com

Another effective strategy is to build the triazole ring using starting materials that already incorporate the methyl carboxylate groups . This approach circumvents the need for a separate esterification step. For instance, thermal cycloaddition reactions can be employed using reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) with an appropriate nitrogen source to form a triazole ring with ester groups at adjacent positions, as demonstrated in the synthesis of 1,2,3-triazole-4,5-dicarboxylates. researchgate.net While this example pertains to a different isomer, the principle of using a pre-functionalized building block is a key strategy in heterocyclic synthesis.

Strategies for Introducing Carboxylate Groups at Positions 3 and 5 of the 1,2,4-Triazole Ring

The core challenge lies in the construction of the 1,2,4-triazole ring with carboxylate functionalities at the C3 and C5 positions. Cyclization reactions are the cornerstone of these synthetic strategies.

A prominent method involves the cyclization of hydrazine derivatives with dicarbonyl compounds or their equivalents . One efficient approach describes the preparation of 1,2,4-triazole-3(5)-carboxylates from the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride. researchgate.net This method provides a direct route to introducing a carboxylate group onto the triazole ring.

Another versatile strategy begins with simpler, readily available starting materials. A non-diazotization method for synthesizing methyl 1,2,4-triazole-3-carboxylate (B8385096) uses thiosemicarbazide (B42300) and oxalic acid as raw materials. google.com In this process, oxalic acid serves as the source of the carboxyl group, which is incorporated into the triazole ring during a one-pot condensation and cyclization sequence. google.com This highlights a pathway where the carbon backbone of the desired functional groups is embedded from the outset.

The table below summarizes key strategies for the synthesis of the 1,2,4-triazole carboxylate core.

Strategy Key Reactants Description Reference
Cyclization of Acyl HydrazidesAcyl hydrazides, Ethyl 2-ethoxy-2-iminoacetateA direct method where the carboxylate precursor is part of the cyclization partner, leading to 3(5)-substituted carboxylates. researchgate.net
Condensation with Oxalic AcidThiosemicarbazide, Oxalic AcidOxalic acid provides the carbon for the carboxyl group in a condensation reaction followed by cyclization. The resulting acid is then esterified. google.com
Functionalization of Triazole Ring1,2,4-triazole, Lithium reagents, CO2A multi-step process involving protection of the triazole ring, followed by lithiation and reaction with carbon dioxide to introduce a carboxylic acid group. google.com

Advanced Synthetic Techniques

To improve the efficiency, yield, and environmental footprint of the synthesis of 1,2,4-triazole dicarboxylates, researchers have turned to advanced techniques that offer significant advantages over conventional methods.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. pnrjournal.com This technique utilizes microwave irradiation to heat the reaction mixture, leading to a rapid and uniform temperature increase that can dramatically reduce reaction times from hours to mere minutes or even seconds. rsc.orgrsc.org For the synthesis of 1,2,4-triazole derivatives, microwave irradiation has been shown to provide high yields in the absence of a catalyst. organic-chemistry.org The benefits include not only speed but also often cleaner reactions with fewer byproducts, aligning with the principles of green chemistry. pnrjournal.comrsc.org For example, one study reported that a microwave-assisted synthesis was completed in just 33–90 seconds with a remarkable 82% yield, whereas the conventional method required several hours. rsc.org

Parameter Conventional Heating Microwave-Assisted Synthesis Reference
Reaction Time Several hours30 minutes rsc.org
Reaction Time > 4.0 hours1 minute rsc.org
Yield LowerImpressive (e.g., 85-96%) rsc.org
Environmental Impact Higher solvent use, more energyReduced use of hazardous chemicals, energy efficient rsc.org

Metal-Catalyzed Synthetic Pathways for 1,2,4-Triazole Dicarboxylates

Metal catalysts, particularly copper, play a significant role in modern synthetic routes to 1,2,4-triazoles. These catalysts facilitate key bond-forming steps, often under milder conditions than non-catalyzed reactions. Copper-catalyzed reactions can promote sequential N-C and N-N bond-forming oxidative coupling reactions, using air as an inexpensive and environmentally benign oxidant. organic-chemistry.org

Furthermore, metal catalysts can offer a high degree of control over the reaction's regioselectivity. By selecting the appropriate metal, chemists can direct the synthesis towards a specific isomer. For instance, in the synthesis of disubstituted 1,2,4-triazoles, Cu(II) catalysis has been used to form 1,5-disubstituted products, while Ag(I) catalysis selectively yields the 1,3-disubstituted isomers. frontiersin.org This catalytic control is invaluable for producing structurally diverse 1,2,4-triazole scaffolds. isres.org

Catalyst Reaction Type Key Advantage Reference
Copper (Cu)Oxidative CyclizationUses air as an oxidant; facilitates N-C and N-N bond formation. isres.org, organic-chemistry.org
Silver (Ag)CycloadditionProvides high regioselectivity for 1,3-disubstituted 1,2,4-triazoles. frontiersin.org
Palladium (Pd)/Copper (Cu)Bimetallic CatalysisUsed in three-component cycloaddition reactions. nih.gov

Electrochemical Synthesis Approaches

Electrochemical synthesis represents a frontier in green and sustainable chemistry, offering a reagent-free method for constructing complex molecules. rsc.org By using electricity to drive chemical reactions, this approach eliminates the need for stoichiometric chemical oxidants or reductants, which often generate toxic waste. researchgate.net

For 1,2,4-triazole synthesis, electrochemical methods have been developed that proceed under mild conditions. rsc.org These techniques can involve intramolecular dehydrogenative C–N cross-coupling or multicomponent reactions where reactive species are generated in situ. organic-chemistry.orgrsc.org For example, an electrochemical process has been reported for synthesizing 1,5-disubstituted and 1-aryl 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, and an ammonium (B1175870) salt, avoiding the use of strong oxidants or transition-metal catalysts. organic-chemistry.org This atom- and step-economical process is highly efficient and can be scaled up for larger-scale production. rsc.org

Purification and Isolation Protocols for the Compound

The final stage in any synthesis is the purification and isolation of the target compound to a high degree of purity. For this compound, which is expected to be a solid crystalline compound, standard laboratory protocols are employed.

Recrystallization is a primary technique used for purifying solid organic compounds. This method involves dissolving the crude product in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. For 1,2,4-triazole derivatives, ethanol (B145695) is often an effective solvent for recrystallization, yielding the product as colorless needles or white crystals. mdpi.commdpi.com

Column chromatography is another powerful purification method, particularly when recrystallization is ineffective or when separating the product from closely related impurities. The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column. mdpi.com Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, allowing for their separation and collection as pure fractions.

The purity of the isolated compound is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Spectroscopic and Crystallographic Elucidation of Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, offering insights into the connectivity and chemical environment of individual atoms. For Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular structure.

Proton NMR (¹H NMR) Analysis of Characteristic Chemical Shifts

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The most prominent signals would correspond to the protons of the two methyl ester groups. Due to their identical chemical environments, these six protons would give rise to a single, sharp singlet. The exact chemical shift of this signal is influenced by the electron-withdrawing nature of the adjacent carboxyl groups and the triazole ring.

Another key feature in the ¹H NMR spectrum is the signal corresponding to the N-H proton of the triazole ring. This proton is typically observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, owing to hydrogen bonding effects. Deuterium exchange studies, where D₂O is added to the sample, can be employed to confirm the assignment of the N-H proton, as the signal will disappear from the spectrum upon exchange.

Proton Type Expected Chemical Shift (ppm) Multiplicity Integration
-OCH₃ (Ester)~3.9 - 4.1Singlet6H
-NH (Triazole)Variable (Broad)Singlet1H

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Skeleton Confirmation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum will exhibit distinct signals for each unique carbon atom in the molecule.

The carbon atoms of the two equivalent methyl ester groups (-OCH₃) will appear as a single resonance in the upfield region of the spectrum. The carbonyl carbons (C=O) of the dicarboxylate groups will resonate at a significantly downfield chemical shift, characteristic of ester carbonyls.

The two carbon atoms of the triazole ring (C3 and C5) are chemically equivalent due to the symmetry of the molecule and will therefore produce a single signal. The chemical shift of these carbons is influenced by the electronegativity of the adjacent nitrogen atoms and the attached carboxylate groups.

Carbon Type Expected Chemical Shift (ppm)
-OCH₃ (Ester)~53 - 55
C=O (Carbonyl)~158 - 162
C3/C5 (Triazole Ring)~145 - 150

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule due to the lack of proton-proton coupling between the isolated methyl and N-H protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a correlation between the methyl protons and their directly attached methyl carbons, confirming the C-H bond of the ester groups.

HMBC (Heteronuclear Multiple Bond Correlation): This is a particularly powerful technique for this compound. It would reveal long-range correlations (typically over two or three bonds) between protons and carbons. Key expected correlations would include:

A correlation between the methyl protons (-OCH₃) and the carbonyl carbon (C=O) of the ester group.

A correlation between the methyl protons (-OCH₃) and the C3/C5 carbons of the triazole ring.

A correlation between the N-H proton and the C3/C5 carbons of the triazole ring.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational modes.

Identification of Characteristic Vibrational Modes of Triazole and Carboxylate Groups

The IR spectrum of this compound will be dominated by the absorption bands corresponding to the vibrational modes of the triazole ring and the dicarboxylate functional groups.

N-H Stretching: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the triazole ring. The broadness of this peak is indicative of hydrogen bonding.

C=O Stretching: A strong, sharp absorption band in the range of 1720-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional groups. This is often one of the most intense peaks in the spectrum.

C-O Stretching: The C-O stretching vibrations of the ester groups will likely appear as two distinct bands in the region of 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

Triazole Ring Vibrations: The triazole ring itself will exhibit several characteristic vibrations. C=N stretching vibrations typically appear in the 1600-1650 cm⁻¹ region. C-N stretching vibrations are usually found in the 1300-1400 cm⁻¹ range. Ring breathing and deformation modes will also be present at lower frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Triazole)Stretching3100 - 3300Medium, Broad
C=O (Ester)Stretching1720 - 1750Strong, Sharp
C-O (Ester)Asymmetric Stretching1200 - 1300Strong
C-O (Ester)Symmetric Stretching1000 - 1100Strong
C=N (Triazole)Stretching1600 - 1650Medium
C-N (Triazole)Stretching1300 - 1400Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, mass spectrometry would confirm the molecular formula and provide insights into the stability of different parts of the molecule.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₆H₇N₃O₄).

The fragmentation pattern observed in the mass spectrum can also be highly informative. Common fragmentation pathways for this molecule would likely involve:

Loss of a methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass of [M - 31]⁺.

Loss of a methyl radical (-CH₃): This would lead to a fragment ion at [M - 15]⁺.

Loss of a carboxyl group (-COOCH₃): This would generate a fragment at [M - 59]⁺.

Cleavage of the triazole ring: The heterocyclic ring can undergo characteristic fragmentation, leading to smaller fragment ions containing nitrogen.

Analysis of these fragmentation patterns allows for the piecing together of the molecular structure, providing corroborating evidence for the structure determined by NMR and IR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-MS is employed to assess the purity of a sample and to detect any volatile byproducts from its synthesis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification. dnu.dp.uaresearchgate.net

The applicability of GC-MS for the analysis of 1,2,4-triazole (B32235) derivatives can be influenced by the polarity of the substituents on the triazole ring. dnu.dp.ua Compounds with higher polarity may exhibit poorer chromatographic response and peak shape. dnu.dp.ua Nevertheless, GC-MS remains a valuable tool for monitoring reaction progress and ensuring the final product's purity. dnu.dp.uaresearchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to validate its accuracy.

The following table presents a comparison of calculated and found elemental analysis data for several 1,2,4-triazole derivatives, demonstrating the validation of their empirical formulas.

CompoundMolecular FormulaCalculated (%)Found (%)
Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylateC₇H₁₁N₃O₂C: 49.70, H: 6.55, N: 24.84C: 49.48, H: 6.33, N: 24.48
Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylateC₈H₁₀N₄O₂C: 49.48, H: 5.19, N: 28.85C: 49.29, H: 5.50, N: 28.97
Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylateC₈H₁₀N₄O₂C: 49.48, H: 5.19, N: 28.85C: 49.48, H: 5.35, N: 29.11
2-methyl-4,5-dicarboxylic acid dimethyl ester-1,2,3-TriazoleC₅H₇N₅O₂C: 35.51, H: 4.17, N: 41.41C: 35.54, H: 4.13, N: 41.45

Data compiled from various studies on substituted triazoles. nih.govmdpi.com

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The 1,2,4-triazole ring is known to be essentially planar. nih.govnih.gov X-ray diffraction studies on related compounds have confirmed this planarity and have provided precise measurements of the bond lengths and angles within the heterocyclic ring. nih.govnih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. These forces, while weaker than covalent bonds, play a crucial role in determining the physical properties of the solid.

Hydrogen Bonding: In many 1,2,4-triazole derivatives, intermolecular hydrogen bonds are a dominant feature of the crystal structure. nih.govnih.gov For example, in 4-amino-3,5-dimethyl-4H-1,2,4-triazole, N—H⋯N hydrogen bonds link the molecules into a two-dimensional sheet. nih.gov Similarly, in 3,3′-Dimethyl-4,4′-(hexane-1,6-diyl)bis[1H-1,2,4-triazol-5(4H)-one], strong intermolecular N—H⋯O hydrogen bonds stabilize the crystal structure. nih.gov

Tautomerism: 1,2,4-Triazole can exist in different tautomeric forms, with the 1H- and 4H-tautomers being the most common. nih.gov The specific tautomer present in the crystalline state can be definitively identified through single crystal X-ray diffraction. While the 1H-1,2,4-triazole is generally more stable, coordination to a metal ion can stabilize the less favored 4H tautomeric form. acs.org Computational studies have also been employed to analyze the tautomeric equilibrium of triazole compounds. nih.govresearchgate.net

Reactivity and Chemical Transformations of Dimethyl 1h 1,2,4 Triazole 3,5 Dicarboxylate

Reactions at the Ester Functionalities

The ester groups at the C3 and C5 positions of the triazole ring are susceptible to nucleophilic acyl substitution, enabling their conversion into a range of other functional groups such as carboxylic acids, amides, and hydrazides.

Hydrolysis to the Corresponding Dicarboxylic Acid

The hydrolysis of the dimethyl ester to yield 1H-1,2,4-triazole-3,5-dicarboxylic acid can be achieved under standard acidic or basic conditions. While direct literature on the hydrolysis of Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate is not detailed in the provided sources, the transformation is a fundamental and predictable organic reaction. Analogous transformations on similar triazole systems are well-documented. For instance, the hydrolysis of 4,5-dicyano-1,2,3-triazole under alkaline conditions with sodium hydroxide (B78521) yields the corresponding 4,5-dicarboxylic acid-1,2,3-triazole in high yield (91%). mdpi.com This dicarboxylic acid can then be esterified using methanol (B129727) with a sulfuric acid catalyst to produce the dimethyl ester, demonstrating the reversibility of the reaction. mdpi.com

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. The 1,2,4-triazole (B32235) anion itself has been identified as an effective acyl transfer catalyst suitable for transesterification reactions. nih.gov This suggests that under basic conditions, such as in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), this compound could react with various alcohols to yield a diverse range of dialkyl 1H-1,2,4-triazole-3,5-dicarboxylates. nih.gov

Aminolysis and Hydrazinolysis to Form Amides and Hydrazides

The reaction of this compound with amines (aminolysis) or hydrazine (B178648) (hydrazinolysis) provides a direct route to the corresponding amides and hydrazides. These reactions are crucial for introducing new functional handles and building more complex molecules.

Hydrazinolysis, in particular, is a common transformation. The reaction of a dimethyl ester derivative, 2-methyl-4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole, with hydrazine hydrate (B1144303) in refluxing methanol for five hours results in the formation of 2-methyl-4,5-dicarbohydrazide-1,2,3-triazole with an 87% yield. mdpi.com Similarly, 4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole can be converted to the corresponding dicarbohydrazide in 86% yield. mdpi.com

Aminolysis can be performed by treating the ester with an amine. For example, stirring a related methyl ester, 2-methyl-4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole, in ammonium (B1175870) hydroxide at room temperature for 12 hours yields the corresponding dicarboxamide. mdpi.com The 1,2,4-triazole anion has also been shown to be an effective catalyst for the aminolysis of unactivated esters. nih.gov

Table 1: Hydrazinolysis of Triazole Dimethyl Esters
Starting MaterialReagentConditionsProductYieldReference
4,5-dicarboxylic acid dimethyl ester-1,2,3-triazoleHydrazine hydrateReflux in methanol4,5-dicarbohydrazide-1,2,3-triazole86% mdpi.com
2-methyl-4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole80% Hydrazine hydrateReflux in methanol, 5h2-methyl-4,5-dicarbohydrazide-1,2,3-triazole87% mdpi.com

Reactions Involving the 1,2,4-Triazole Nitrogen Atoms

The 1,2,4-triazole ring contains three nitrogen atoms, each of which can potentially participate in reactions with electrophiles. The NH proton is acidic, and its removal generates a triazolate anion, which is a potent nucleophile. chemicalbook.com

N-Alkylation and N-Acylation Reactions

Alkylation and acylation reactions typically occur at the N1 or N2 positions of the 1H-1,2,4-triazole ring, with the regioselectivity influenced by the reaction conditions, the nature of the electrophile, and the substituents on the triazole ring. chemicalbook.commdpi.com

N-Alkylation: The alkylation of 1H-1,2,4-triazole often leads to a mixture of N1 and N4-alkylated isomers, though N1-alkylation is frequently the major pathway. researchgate.net The use of a base like sodium ethoxide in ethanol (B145695) typically directs alkylation to the N1 position. chemicalbook.com For instance, 1,2,4-triazole has been successfully alkylated at the N1 position with various alkyl halides (methyl, butyl, heptyl, decyl) in over 90% isolated yields. researchgate.netnih.gov A common procedure involves deprotonation with a base such as sodium methoxide, followed by the addition of an alkyl halide. researchgate.net

N-Acylation: Acylation of the triazole ring can be achieved using reagents like acid anhydrides or acyl chlorides. ijsr.netresearchgate.net The reaction of N-acylbenzotriazoles with amines is a well-established method for forming amides. organic-chemistry.org In the context of triazoles, N-acylation can sometimes be a key step for further transformations. chemrxiv.org Microwave-assisted N-acylation of amide derivatives, followed by cyclization with hydrazine hydrochlorides, has been used to synthesize 1,3,5-trisubstituted-1,2,4-triazoles efficiently. researchgate.net

Table 2: Conditions for N-Alkylation of 1,2,4-Triazole
SubstrateBaseSolventAlkylating AgentMajor ProductReference
1H-1,2,4-TriazoleSodium ethoxideEthanolAlkyl halideN1-alkylated chemicalbook.com
1H-1,2,4-TriazoleSodium methoxideMethanolIodomethane1-methyl-1,2,4-triazole researchgate.net
1H-1,2,4-TriazolePotassium carbonateDMFAlkyl halideMixture of N1 and N4 isomers researchgate.net

Formation of Schiff Bases and Related Imines

This compound cannot directly form a Schiff base as it lacks a primary amino group. However, the dicarbohydrazide derivative, synthesized via hydrazinolysis as described in section 4.1.3, is an excellent precursor for Schiff base formation. The terminal -NH2 groups of the 1H-1,2,4-triazole-3,5-dicarbohydrazide can undergo condensation reactions with aldehydes or ketones to form the corresponding bis-Schiff bases (or di-imines). rdd.edu.iq

This two-step sequence is a common strategy in heterocyclic chemistry. First, an ester-containing triazole is converted to its hydrazide. nih.gov Subsequently, the hydrazide is treated with various aromatic aldehydes, often under acidic catalysis, to yield the desired Schiff bases. nih.govnih.gov For example, 4-amino-1,2,4-triazole (B31798) derivatives readily react with substituted benzaldehydes to form Schiff bases, which are also known as azomethines. mdpi.com The reaction conditions can influence the outcome, with polar solvents sometimes favoring Schiff base formation over stable hemiaminal intermediates. mdpi.com This methodology allows for the introduction of a wide array of substituents onto the triazole scaffold, creating a library of complex molecules for further study. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Triazole Ring

The reactivity of the 1,2,4-triazole ring in this compound towards substitution reactions is significantly influenced by its inherent electronic properties. The triazole ring is an electron-deficient heteroaromatic system due to the presence of three nitrogen atoms. This electron deficiency is further intensified by the two electron-withdrawing dimethyl carboxylate groups at the C3 and C5 positions.

Electrophilic Aromatic Substitution:

Classical electrophilic aromatic substitution reactions, which typically proceed on electron-rich aromatic rings, are generally not feasible on the 1,2,4-triazole core. The high degree of electron deficiency deactivates the ring towards attack by electrophiles. No significant research findings report the successful electrophilic aromatic substitution on the carbon atoms of the this compound ring.

Nucleophilic Aromatic Substitution:

While electron-deficient rings are generally more susceptible to nucleophilic aromatic substitution (SNAr), this type of reaction on the triazole ring of the title compound is also uncommon. A key requirement for SNAr is the presence of a good leaving group attached to the ring carbon. In this compound, the substituents at the C3 and C5 positions are carboxylate groups, which are not effective leaving groups under typical nucleophilic substitution conditions. Therefore, direct displacement of these groups by nucleophiles is not a characteristic transformation. However, reactions involving nucleophilic attack can occur at the carbonyl carbon of the ester groups, leading to derivatization at these positions rather than substitution on the ring itself.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Derivatization of this compound primarily involves reactions at the nitrogen atoms of the triazole ring, with N-alkylation being a key transformation. The regioselectivity of these reactions is a critical aspect, as the 1H-1,2,4-triazole tautomer has three distinct nitrogen atoms (N1, N2, and N4) that can potentially be alkylated.

The alkylation of the parent 1H-1,2,4-triazole with alkyl halides typically yields a mixture of 1-alkyl and 4-alkyl isomers. researchgate.net For substituted 1,2,4-triazoles, the position of the substituent and the reaction conditions play a crucial role in directing the outcome. In the case of introducing an alkyl/aryloxymethyl substituent into the 1,2,4-triazole ring of a related compound, methyl 1,2,4-triazole-3-carboxylate (B8385096), alkylation can occur at any of the nitrogen atoms, leading to the formation of three possible regioisomers. mdpi.com

For this compound, the two ester groups at C3 and C5 create a symmetrical molecule, but the three nitrogen atoms remain electronically distinct, leading to potential formation of N1, N2, and N4-substituted regioisomers upon derivatization.

Table 1: Potential Regioisomers from N-Alkylation of this compound

Position of AlkylationResulting Isomer
N1Dimethyl 1-alkyl-1H-1,2,4-triazole-3,5-dicarboxylate
N2Dimethyl 2-alkyl-2H-1,2,4-triazole-3,5-dicarboxylate
N4Dimethyl 4-alkyl-4H-1,2,4-triazole-3,5-dicarboxylate

The precise ratio of these isomers depends on various factors, including the nature of the alkylating agent, the base used, the solvent, and the reaction temperature. The electronic effects of the dicarboxylate substituents and steric hindrance will influence the nucleophilicity of the different nitrogen atoms, thereby governing the regioselectivity of the reaction.

Stereoselectivity:

This compound is an achiral molecule. Derivatization reactions, such as N-alkylation with achiral reagents, will result in achiral products. Therefore, stereoselectivity is not a factor in such transformations. Stereoselectivity would only become relevant if a chiral center is introduced during the derivatization process, for example, by using a chiral reactant or a chiral catalyst. Research on such stereoselective derivatizations of this specific compound is not widely reported.

Coordination Chemistry and Supramolecular Assemblies

Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate as a Ligand

This compound, and more commonly its hydrolyzed form, 1H-1,2,4-triazole-3,5-dicarboxylic acid (H₃dctrz), serves as a multifunctional ligand in coordination chemistry. Its structure, featuring a central 1,2,4-triazole (B32235) ring flanked by two carboxylate groups, offers multiple potential donor sites for coordination with metal ions. These sites include the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate functionalities. The deprotonation state of the ligand, which can range from the singly deprotonated H₂dctrz⁻ to the fully deprotonated dctrz³⁻ anion, plays a crucial role in determining the resulting coordination modes and the dimensionality of the final architecture.

Chelation Modes through Nitrogen Atoms and Carboxylate Oxygens

The 1H-1,2,4-triazole-3,5-dicarboxylate ligand exhibits remarkable versatility in its coordination behavior, engaging metal centers through various combinations of its triazole nitrogen and carboxylate oxygen atoms. The specific chelation and bridging modes are influenced by factors such as the identity of the metal ion, the pH of the reaction medium (which dictates the ligand's protonation state), and the presence of ancillary ligands.

In a series of coordination polymers synthesized with Mn(II), Co(II), and Cd(II), the ligand, derived from 1H-1,2,4-triazole-3,5-dicarboxylic acid, demonstrates several distinct coordination patterns. For instance, in a manganese-based polymer, the fully deprotonated dctrz³⁻ ligand utilizes both carboxylate groups and the N1, N2 atoms of the triazole ring to bridge multiple metal centers. One carboxylate group coordinates to a manganese ion in a monodentate fashion, while the other coordinates to two different manganese ions, also in a monodentate mode.

In a cobalt-based one-dimensional chain, the doubly deprotonated Hdctrz²⁻ anion acts as a bridging ligand. It coordinates to one cobalt center through a nitrogen atom (N1) and an adjacent carboxylate oxygen, forming a five-membered chelate ring. The other carboxylate group then bridges to a neighboring cobalt ion.

For a cadmium coordination polymer, the Hdctrz²⁻ anion again displays a different bridging mode. Here, it connects three separate cadmium centers. One carboxylate group chelates one Cd(II) ion, the second carboxylate group binds to another Cd(II) ion in a monodentate fashion, and the N4 atom of the triazole ring coordinates to a third Cd(II) ion. This multi-modal connectivity highlights the ligand's adaptability in forming extended structures.

Coordination with Transition Metal Ions

The coordination of 1H-1,2,4-triazole-3,5-dicarboxylate with transition metal ions has led to the synthesis of various coordination polymers with interesting structural features. The choice of the transition metal is a key determinant of the final structure's geometry and dimensionality.

Manganese(II): A notable example involves the reaction with Mn(II), which results in a one-dimensional coordination polymer, [Mn₃(dctrz)₂(H₂O)₈]n. The structure is built from trinuclear [Mn₃(dctrz)₂] units where the manganese ions are bridged by the fully deprotonated dctrz³⁻ ligands.

Cobalt(II): With Co(II), a one-dimensional zigzag chain structure, [Co(Hdctrz)(H₂O)₃]n, is formed. In this polymer, the six-coordinate Co(II) centers adopt an octahedral geometry and are bridged by the Hdctrz²⁻ anions.

Cadmium(II): The reaction with Cd(II) yields a two-dimensional polymer, [Cd(Hdctrz)(H₂O)₂]n. The Hdctrz²⁻ anions act as bridges, connecting the cadmium centers into a rhombus grid-like architecture.

While documented examples with other first-row transition metals like copper, nickel, and iron using this specific dicarboxylate ligand are less common, studies on analogous ligands such as 1,2,4-triazole-3-carboxylic acid provide insight. For instance, complexes with Ni(II) and Cu(II) have been synthesized from this related ligand, forming dinuclear and one-dimensional chain structures, respectively. at.uanih.gov Similarly, various iron(II) complexes with substituted 1,2,4-triazole ligands have been extensively studied, often exhibiting interesting magnetic properties like spin crossover. nih.govresearchgate.netnih.govrsc.org These examples suggest a rich potential coordination chemistry for 1H-1,2,4-triazole-3,5-dicarboxylate with a broader range of transition metals.

Coordination Polymers of 1H-1,2,4-triazole-3,5-dicarboxylate with Transition Metals
Metal IonCompound FormulaDimensionalityStructural Description
Mn(II)[Mn₃(dctrz)₂(H₂O)₈]n1DMolecular chain via trinuclear units
Co(II)[Co(Hdctrz)(H₂O)₃]n1DZigzag chain structure
Cd(II)[Cd(Hdctrz)(H₂O)₂]n2DRhombus grid-like network

Coordination with Lanthanide and Actinide Series Elements

The coordination chemistry of 1H-1,2,4-triazole-3,5-dicarboxylate with f-block elements is not as extensively documented as its chemistry with transition metals. Direct structural reports of its complexes with lanthanide or actinide ions are scarce in the published literature.

However, the potential for this ligand to form stable complexes with lanthanides can be inferred from studies on structurally related triazole-carboxylate linkers. For example, ligands such as 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid and other 1,2,3-triazole-containing carboxylic acids have been successfully employed to synthesize a variety of lanthanide-based MOFs. rsc.orgrsc.orgresearchgate.net These frameworks often exhibit interesting properties, such as luminescence, which is characteristic of lanthanide ions. rsc.org The combination of hard carboxylate oxygen donors and borderline nitrogen donors in the 1,2,4-triazole-3,5-dicarboxylate ligand makes it a promising candidate for coordinating with hard lanthanide ions.

Information regarding the coordination of this specific ligand with actinide elements is not available in the current scientific literature.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The self-assembly of metal ions and the 1H-1,2,4-triazole-3,5-dicarboxylate ligand is a powerful method for constructing extended, crystalline networks known as coordination polymers or metal-organic frameworks (MOFs). The structure of the resulting framework is dictated by the interplay of the ligand's coordination modes and the preferred coordination geometry of the metal center.

Design Principles for Constructing Extended Architectures

The construction of extended architectures using the 1H-1,2,4-triazole-3,5-dicarboxylate ligand is guided by several key design principles:

Ligand Versatility: The ligand's ability to adopt multiple coordination modes and protonation states is fundamental. By controlling reaction conditions like pH, different coordination sites (N vs. O) can be activated, leading to frameworks of varying dimensionality and topology.

Reaction Conditions: Parameters such as temperature, solvent system, and the metal-to-ligand molar ratio can influence the kinetics and thermodynamics of the self-assembly process, potentially leading to different crystalline phases or structures.

Supramolecular Interactions: Beyond direct metal-ligand coordination, weaker interactions like hydrogen bonding (e.g., between coordinated water molecules, the N-H of the triazole ring, and carboxylate oxygens) play a crucial role in stabilizing the extended structure and linking lower-dimensional motifs into 3D supramolecular arrays.

By strategically manipulating these factors, it is possible to target specific network dimensionalities, from 1D chains to 2D layers and potentially 3D frameworks.

Topological Structures and Network Geometries

The coordination of 1H-1,2,4-triazole-3,5-dicarboxylate with different metal ions leads to diverse network topologies. Topology simplifies the complex crystal structure into a set of nodes (metal ions or clusters) and linkers (organic ligands) to understand the underlying connectivity.

1D Chains: In the cases of Mn(II) and Co(II) complexes, the ligand bridges the metal centers to form one-dimensional chains. While the Mn(II) complex consists of linear chains built from trinuclear secondary building units (SBUs), the Co(II) complex forms a simpler zigzag chain where individual metal ions are the nodes.

2D Networks: The Cd(II) polymer exemplifies the formation of a two-dimensional structure. The versatile bridging of the Hdctrz²⁻ ligand connects the Cd(II) ions into a 2D sheet. From a topological perspective, if each Cd(II) ion is considered a 4-connecting node and each ligand a linker, the resulting network can be described as a (4,4) topology , also known as a sql (square lattice) net. This topology is common in 2D MOFs and consists of interconnected four-membered rings that form a grid-like sheet.

Porosity and Gas Adsorption Characteristics of Derived MOFs

Metal-Organic Frameworks derived from triazole-dicarboxylate ligands have garnered significant interest due to their permanent porosity and potential applications in gas storage and separation. researchgate.net The structure and properties of these MOFs can be tuned by selecting different metal ions and synthesis conditions. researchgate.net The triazole groups and open metal sites within the framework can create specific binding sites for gas molecules like CO2 and H2. nih.gov

MOFs constructed using triazole-based linkers often exhibit notable gas sorption properties. For example, a zinc(II) MOF based on 3,5-dimethyl-1H,1,2,4-triazole and 1,4-benzenedicarboxylic acid features one-dimensional pore channels and shows selective adsorption of linear and mono-branched hexane (B92381) isomers over di-branched ones due to steric effects. researchgate.net Similarly, a copper-based MOF incorporating a triazole-inserted dicarboxylate linker demonstrates selective CO2 adsorption over nitrogen and methane. rsc.org This selectivity is attributed to the framework's bi-channel cavities which are rich in triazolate groups and coordinated water molecules. rsc.org

The specific surface area and pore volume are critical parameters determining the gas adsorption capacity of these materials. A Cu-MOF synthesized with 3,5-dimethyl-1,2,4-triazole exhibited a specific surface area of 11.064 m²/g and a microporous structure with a pore diameter of approximately 1.488 nm. nih.gov The presence of nitrogen-rich triazole groups can enhance the affinity for CO2, leading to promising materials for carbon capture applications. nih.gov

Table 1: Gas Adsorption Properties of Selected Triazole-Based MOFs

MOF DesignationMetal IonOrganic LinkersSpecific Surface Area (m²/g)Gas Adsorption CharacteristicsReference
Cu-TZDBCu(II)4,4'-(4H-1,2,4-triazole-3,5-diyl)dibenzoic acidNot specifiedSelective adsorption of CO2 over N2 and CH4. rsc.org
Zn2(Hbdc)2(dmtrz)2Zn(II)1,4-benzenedicarboxylic acid, 3,5-dimethyl-1H,1,2,4-triazoleNot specifiedSelective adsorption of n-hexane and 3-methylpentane (B165638) over 2,2-dimethylbutane. researchgate.net
Cu-MOFCu(I)3,5-dimethyl-1,2,4-triazole11.064Microporous structure with a pore volume of 0.008 cm³/g. nih.gov

Supramolecular Interactions in Solution and Solid State

Hydrogen bonds are a dominant force in the crystal structures of 1,2,4-triazole derivatives. researchgate.netnih.gov The triazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the lone pairs on the other nitrogen atoms). mjcce.org.mk This allows for the formation of extensive hydrogen-bonding networks, such as N-H···N and N-H···O interactions, which link molecules into sheets or three-dimensional frameworks. nih.govnih.gov

In the crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate, for instance, water molecules are integral to the 3D hydrogen-bonding network, forming O-H···N bonds. researchgate.net The amino groups also participate, creating N-H···N and N-H···O bonds that connect adjacent molecules and layers. nih.govresearchgate.net These interactions are fundamental in stabilizing the crystal lattice. The ability of all nitrogen atoms in the 1,2,4-triazole ring to act as hydrogen bond acceptors and all hydrogen atoms on nitrogen to act as donors facilitates the formation of robust and predictable supramolecular assemblies. mjcce.org.mk

Aromatic π-π stacking is another significant non-covalent interaction that contributes to the stabilization of crystal structures containing triazole rings. researchgate.netmdpi.com These interactions occur between the electron-rich π-systems of adjacent triazole rings or between a triazole ring and another aromatic system. researchgate.net

The geometry of these interactions is crucial for their strength. For example, in one triazole derivative, a centrosymmetric π-π stacking interaction was observed between triazole groups and benzene (B151609) groups with a ring-centroid separation of 3.895 Å. researchgate.net In another case, intramolecular π-π stacking between two phenyl rings attached to a bi-(1,2,4-triazole) unit was found to significantly influence the molecule's geometry and solid-state properties. rsc.org Such interactions play a key role in the formation of π-stacked structures, which can be important in the design of materials with specific electronic or energetic properties. rsc.org

Table 2: Geometric Parameters of π-π Stacking in a Triazole Derivative

Interacting RingsParameterValue (Å)Reference
Triazole and BenzeneRing-Centroid Separation3.895 (1) researchgate.net
Triazole Centroid to Benzene Plane Distance3.429 (1)
Ring Offset1.847 (1)

The predictable coordination behavior of the 1,2,4-triazole and carboxylate moieties allows for the rational design and self-assembly of complex supramolecular architectures. mdpi.com By carefully selecting the metal ions, organic ligands, molar ratios, and reaction conditions (such as solvent and pH), it is possible to control the dimensionality and topology of the resulting coordination polymers. nih.govpsu.edu

The self-assembly process can lead to diverse structures, from one-dimensional chains and helices to two-dimensional layers and three-dimensional frameworks. nih.govrsc.org For example, the use of a flexible triazole-based ligand with different metal ions and organic acids resulted in six different coordination polymers with unique topologies, demonstrating how subtle changes in synthetic conditions can direct the final structure. nih.gov Supramolecular templates can also be employed to guide the synthesis of specific oligomers, showcasing a high degree of control over the assembly process. scispace.com The interplay of coordination bonds, hydrogen bonding, and π-π stacking interactions ultimately dictates the final supramolecular architecture, making ligands like this compound powerful building blocks in crystal engineering. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate.

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,2,4-triazole (B32235) ring, while the LUMO would likely be distributed across the π-system, including the electron-withdrawing carboxylate groups. This distribution influences the molecule's reactivity towards electrophiles and nucleophiles. Theoretical calculations using methods like DFT with a B3LYP functional can provide precise energy values for these orbitals. biointerfaceresearch.com

Table 1: Representative Calculated Electronic Properties for this compound.
ParameterCalculated Value (eV)Implication
HOMO Energy (EHOMO)-7.25Electron-donating capability
LUMO Energy (ELUMO)-1.80Electron-accepting capability
HOMO-LUMO Gap (ΔE)5.45High chemical stability

Note: The values presented are illustrative and based on typical results for similar 1,2,4-triazole derivatives calculated using DFT methods.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). biointerfaceresearch.com These theoretical values, when compared to experimental spectra, help in assigning specific signals to the corresponding nuclei in the molecule. mdpi.com

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated. researchgate.net These calculations help identify the characteristic vibrational modes of the molecule's functional groups, such as the N-H stretch of the triazole ring, the C=O stretch of the ester groups, and various C-N and C-C ring vibrations. Theoretical spectra provide a valuable reference for interpreting experimental IR data. nih.gov

Table 2: Representative Predicted vs. Experimental Spectroscopic Data.
SpectroscopyFunctional Group/AtomPredicted ValueTypical Experimental Value
¹H NMR (ppm)N-H (ring)~13.5 - 14.5~13.0 - 15.0 (broad)
O-CH₃ (ester)~3.90~3.8 - 4.0
¹³C NMR (ppm)C=O (ester)~160~158 - 162
C3/C5 (ring)~145~143 - 148
O-CH₃ (ester)~53~52 - 54
IR (cm⁻¹)N-H stretch~3150~3100 - 3200
C=O stretch~1730~1725 - 1740

Note: Predicted values are estimations based on DFT calculations for analogous structures. Experimental values represent typical ranges for these functional groups.

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H tautomers. Computational studies consistently show that for most substituted 1,2,4-triazoles, the 1H tautomer is the most stable form. researchgate.netresearchgate.net Theoretical calculations can quantify the relative energies of these tautomers, providing insight into their equilibrium populations. For this compound, the 1H form is expected to be significantly more stable due to the electronic effects of the dicarboxylate substituents.

Furthermore, conformational analysis can be performed to determine the preferred orientation of the two dimethyl carboxylate groups relative to the triazole ring. These calculations explore the potential energy surface by rotating the single bonds to identify the global minimum energy conformation, which is the most likely structure of the molecule.

Table 3: Representative Calculated Relative Energies of 1,2,4-Triazole-3,5-dicarboxylate Tautomers.
TautomerRelative Energy (kcal/mol)Predicted Stability
1H-form0.00Most Stable
2H-form+8.5Less Stable
4H-form+5.2Intermediate Stability

Note: Values are illustrative, based on DFT calculations on substituted 1,2,4-triazoles.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is also a vital tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

The synthesis of 1,2,4-triazoles often involves cyclization reactions. nih.gov For instance, a common route to a 3,5-disubstituted 1,2,4-triazole might involve the condensation of a hydrazide with an imidoester. nih.gov Computational methods can be used to model this reaction pathway. By locating the transition state (the highest energy point along the reaction coordinate), chemists can understand the key bond-forming and bond-breaking events. The structure of the transition state provides a snapshot of the reaction at its most critical point. Frequency calculations are used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. zsmu.edu.ua

Molecular Modeling and Dynamics Simulations

Extensive searches for specific molecular modeling and dynamics simulations focused solely on this compound have not yielded dedicated research articles or publicly available datasets. Computational studies on triazole derivatives are numerous; however, they predominantly focus on compounds with different substitution patterns and often in the context of biological applications, which falls outside the scope of this article. The following sections outline the theoretical potential and methodologies for such investigations, based on general principles of computational chemistry and studies of related triazole compounds.

Prediction of Binding Interactions in Coordination Chemistry (excluding biological context)

Molecular modeling is a powerful tool for predicting how this compound could act as a ligand in coordination chemistry. The triazole ring contains three nitrogen atoms, and the two ester groups introduce additional oxygen atoms, all of which are potential coordination sites for metal ions.

Theoretical investigations would typically begin with obtaining the optimized molecular geometry of the ligand using methods like Density Functional Theory (DFT). DFT calculations can also provide insights into the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). These properties are crucial in determining the ligand's coordination behavior.

Molecular electrostatic potential (MEP) maps can be generated to visualize the electron-rich regions (negative potential), which are likely to be the sites of coordination with metal cations. For this compound, the nitrogen atoms of the triazole ring and the carbonyl oxygen atoms of the ester groups are expected to be the primary coordination sites.

To predict binding interactions, docking studies or more rigorous quantum mechanical calculations can be performed. These simulations would model the interaction between the ligand and various metal ions, calculating binding energies and predicting the most stable coordination geometries. The table below illustrates hypothetical binding energies and preferred coordination sites for different metal ions, which would be the goal of such a computational study.

Metal IonPredicted Coordination SitesHypothetical Binding Energy (kcal/mol)
Cu(II)N2, N4 of triazole ring-85.5
Zn(II)N2 of triazole, O of ester-72.3
Ag(I)N4 of triazole ring-55.8
Fe(III)N2, N4 of triazole, O of ester-120.1

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Simulation of Crystal Growth and Self-Assembly Processes

The simulation of crystal growth and self-assembly provides atomistic-level insights into the formation of crystalline materials. For this compound, these simulations could predict the crystal structure and explain the intermolecular forces driving the self-assembly process.

Molecular dynamics (MD) simulations are a primary tool for studying these phenomena. Such simulations would model a system containing a large number of this compound molecules and track their movements and interactions over time. By simulating conditions such as supersaturation, one could observe the nucleation and subsequent growth of a crystal lattice.

The accuracy of these simulations heavily relies on the force field used to describe the interactions between molecules. A specific force field for this compound would need to be developed or parameterized based on quantum mechanical calculations or experimental data.

Key intermolecular interactions that would be investigated in such simulations include hydrogen bonding (involving the N-H of the triazole ring) and dipole-dipole interactions. The simulations could predict various crystal polymorphs and their relative stabilities. The table below outlines the types of data that could be extracted from such simulations.

Simulation ParameterInformation Obtained
Radial Distribution FunctionsPreferred intermolecular distances and packing
Mean Squared DisplacementDiffusion and mobility of molecules in solution
Potential Energy of the SystemStability of different assembled structures
Order ParametersDegree of crystallinity and orientation of molecules

Note: This table describes the potential outcomes of a simulation study and does not represent existing data for this compound.

Without specific research on this compound, the detailed computational and theoretical investigations remain a prospective area of study.

Applications in Materials Science and Industrial Technologies

Utilization as Building Blocks in Polymer Science

The rigid, aromatic structure of the 1,2,4-triazole (B32235) ring, along with the two strategically placed carboxylate functional groups, allows for its use as a linker or monomer in the synthesis of various polymeric structures. These materials often exhibit enhanced thermal stability and specific functional properties due to the incorporation of the triazole moiety.

The dicarboxylate functionality of the triazole core is particularly suited for creating coordination polymers. Coordination polymers are of significant interest due to their fascinating structures and potential applications in areas like magnetism and catalysis.

1H-1,2,4-triazole-3,5-dicarboxylic acid (H3tda) has been successfully used to synthesize a one-dimensional coordination polymer with zinc(II) ions. nih.gov In this architecture, the zinc atoms are linked by the 1H-1,2,4-triazole-3,5-dicarboxylate ligand, which acts in a bridging fashion. nih.gov Each zinc ion is coordinated by one chelating and one monodentate dicarboxylate ligand, as well as three water molecules, resulting in a distorted octahedral geometry. nih.gov These linked units form a chain structure, demonstrating the capability of this triazole derivative to form extended, ordered polymeric networks. nih.gov

Table 1: Structural Features of a Zn(II) Coordination Polymer with 1H-1,2,4-triazole-3,5-dicarboxylate

Feature Description Reference
Central Metal Ion Zinc(II) nih.gov
Ligand 1H-1,2,4-triazole-3,5-dicarboxylate (Htda²⁻) nih.gov
Polymer Dimensionality One-Dimensional (Chain) nih.gov
Coordination Geometry Distorted Octahedral nih.gov

The incorporation of triazole units into polymer backbones is a strategy to develop new functional materials. mdpi.com The 1,2,3-triazole ring, an isomer of the 1,2,4-triazole, is noted for its large dipole moment and its ability to act as a hydrogen bond acceptor and a ligand for metal ions. mdpi.com These properties are shared by the 1,2,4-triazole ring and are beneficial for creating functional polymers. While specific research on polymers derived directly from Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate is limited in the available literature, the dicarboxylate functionality allows for its potential use as a monomer in condensation polymerizations with diols or diamines to produce polyesters and polyamides, respectively. The resulting polymers would feature the triazole ring as an integral part of the polymer backbone, potentially imparting enhanced thermal stability, specific solubility characteristics, and metal-coordinating capabilities.

Anti-Corrosion Applications

Triazole derivatives are a well-established class of organic corrosion inhibitors for various metals and alloys, including carbon steel and copper, in aggressive acidic and neutral environments. nih.govnih.govijcsi.promdpi.comktu.lt Their effectiveness stems from their ability to adsorb onto the metal surface and form a protective barrier film.

The corrosion inhibition mechanism of triazole compounds relies on the presence of heteroatoms (nitrogen) and, often, π-electrons within the aromatic ring. encyclopedia.pub These features facilitate the adsorption of the inhibitor molecules onto the metal surface. The process can occur through several interaction modes:

Chemisorption: The lone pair electrons of the nitrogen atoms in the 1,2,4-triazole ring can form coordinate bonds with vacant d-orbitals of the metal atoms on the surface. nih.gov

Physisorption: Electrostatic interactions can occur between charged inhibitor molecules and a charged metal surface.

Protective Film Formation: Adsorbed inhibitor molecules form a thin, protective organic layer on the metal surface. mdpi.comktu.ltnih.gov This film acts as a physical barrier, isolating the metal from the corrosive medium and hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. mdpi.comencyclopedia.pub

For this compound, the presence of three nitrogen atoms in the triazole ring and the oxygen atoms in the two ester groups provides multiple active centers for adsorption onto a metal surface. The molecule can coordinate with the metal, leading to the formation of a stable, protective film that mitigates corrosion. Research on the closely related 1,2,4-triazole-3-carboxylic acid has shown its ability to protect copper surfaces, with the deprotonated carboxylate group playing a key role in the adsorption and film formation process. researchgate.net

While specific efficiency data for this compound is not extensively detailed, the performance of related 1,2,4-triazole derivatives has been widely studied. The inhibition efficiency (IE%) is a key metric, often evaluated using electrochemical techniques and weight loss methods.

Studies on various 1,2,4-triazole derivatives show that their effectiveness is dependent on the inhibitor's concentration, the nature of the metal, and the corrosive environment. For instance, some novel synthesized triazole derivatives have demonstrated inhibition efficiencies as high as 95% for carbon steel in 2 M hydrochloric acid solution at a concentration of 75 ppm. researchgate.net The addition of functional groups, such as carboxylic acid moieties, has been shown to significantly increase the inhibition efficiency of triazole compounds. jmaterenvironsci.com This suggests that this compound, with its two carboxylate groups, would likely exhibit strong inhibitive properties.

Table 2: Corrosion Inhibition Efficiency of Selected Triazole Derivatives

Inhibitor Metal Corrosive Medium Max. Inhibition Efficiency (IE%) Reference
4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarin Carbon Steel 2 M HCl 95% researchgate.net
2-(5-dodecylthio-3-methyl-1,2,4-triazole) acetic acid Mild Steel 1 M HCl 92-96% jmaterenvironsci.com
3-methyl-1,2,4-triazole-5-thione (MTS) Copper 3% NaCl + Na₂S 90% ijcsi.pro

Optical and Electronic Materials

The rigid, planar structure and π-conjugated system of the 1,2,4-triazole ring make it a promising scaffold for the development of materials with interesting optical and electronic properties. These derivatives have been investigated for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). mdpi.com

The electronic properties of the parent 1H-1,2,4-triazole have been studied using vacuum ultraviolet photoabsorption and photoelectron spectroscopy. nih.gov Such fundamental studies are crucial for understanding the electronic transitions that govern the optical behavior of materials derived from this core structure.

Research into conjugated systems containing the 4H-1,2,4-triazole core has led to the synthesis of highly luminescent compounds. By extending the π-conjugation through the attachment of aromatic groups at the 3 and 5 positions, luminophores with high quantum yields have been developed. mdpi.com For example, 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole exhibits strong luminescence. mdpi.com Similarly, the 3,5-di-(4-pyridyl)-1H-1,2,4-triazole ligand has been used to create coordination polymers that exhibit photoluminescence. researchgate.net

These findings suggest that this compound could serve as a precursor for creating luminescent materials. The ester groups at the 3 and 5 positions can be chemically modified to attach larger conjugated aromatic systems, potentially leading to new materials with tailored photophysical properties for use in electronic and optical devices.

Development of Fluorescent Probes and Luminescent Materials

The 1,2,4-triazole scaffold is a known component in the design of fluorescent molecules. While direct studies on the fluorescent properties of this compound are not extensively documented, the electronic characteristics of the triazole ring suggest its potential as a core for building fluorescent probes and luminescent materials. The electron-deficient nature of the 1,2,4-triazole ring can be harnessed to create molecules with tailored photophysical properties.

Derivatives of 1,2,4-triazole have been investigated for their fluorescent and potential catalytic activities when complexed with metal ions. researchgate.net The presence of the ester functional groups in this compound provides sites for further chemical modification, allowing for the attachment of various chromophores or fluorophores. This adaptability is crucial for the development of targeted fluorescent probes for bioimaging or sensing applications.

Metal-organic frameworks (MOFs) incorporating triazole-based ligands have also demonstrated significant luminescence. These materials can exhibit fluorescence originating from the organic ligand, the metal center, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer. The dicarboxylate functionality of the title compound makes it a suitable candidate as a linker in the construction of such luminescent MOFs. These materials have potential applications in areas such as chemical sensing, solid-state lighting, and bio-imaging. For instance, MOFs constructed with triazole and dicarboxylate ligands have been shown to exhibit strong fluorescence emission. rsc.org

Table 1: Potential Photophysical Properties of this compound Derivatives

Property Potential Characteristic Rationale
Excitation Wavelength Tunable (UV-Visible) Dependent on attached chromophores and metal coordination.
Emission Wavelength Tunable (Visible Spectrum) Modifiable through chemical functionalization and metal choice.
Quantum Yield Potentially High The rigid triazole core can reduce non-radiative decay pathways.

| Stokes Shift | Variable | Can be engineered by altering the electronic structure of the molecule. |

Potential in Organic Electronics and Optoelectronic Devices

The field of organic electronics relies on the development of novel materials with specific electronic properties. The 1,2,4-triazole ring is known for its high thermal and chemical stability, which are desirable characteristics for materials used in electronic devices. While specific research on this compound in this area is limited, the general properties of triazole-containing compounds suggest potential applications.

The electron-deficient nature of the 1,2,4-triazole nucleus makes it a candidate for use as an electron-transporting or hole-blocking material in Organic Light-Emitting Diodes (OLEDs). The ability to modify the ester groups allows for the tuning of the material's solubility and film-forming properties, which are critical for device fabrication. Furthermore, the incorporation of this triazole dicarboxylate into larger conjugated systems could lead to the development of novel organic semiconductors.

Catalytic Applications (as metal-ligand complexes or organocatalysts)

The nitrogen atoms of the 1,2,4-triazole ring and the oxygen atoms of the dicarboxylate groups in this compound make it an excellent polydentate ligand for coordinating with metal ions. This coordination can lead to the formation of metal-ligand complexes with catalytic activity.

These complexes can act as catalysts in a variety of organic transformations. The geometry and electronic properties of the resulting metal complex, which are influenced by the triazole dicarboxylate ligand, can be tailored to achieve high catalytic efficiency and selectivity. For example, 1,2,4-triazole derivatives have been shown to be effective ligands in the preparation of coordination compounds with potential catalytic applications. mdpi.org

While the direct use of this compound as an organocatalyst is not well-documented, the presence of basic nitrogen atoms and ester functionalities offers possibilities. The triazole ring can act as a proton shuttle or a hydrogen bond donor/acceptor, which are key features in many organocatalytic reactions. Further functionalization of the ester groups could introduce other catalytically active moieties, expanding its potential as a versatile organocatalyst scaffold. The synthesis of various substituted 1,2,4-triazoles is an active area of research, with some methods being amenable to creating libraries of compounds for screening in catalytic applications. nih.govorganic-chemistry.org

Table 2: Potential Catalytic Applications of this compound Metal Complexes

Reaction Type Potential Metal Ion Role of the Ligand
Oxidation Reactions Mn(II), Fe(III), Co(II) Stabilize high oxidation states of the metal center.
Reduction Reactions Cu(I), Ru(II), Pd(II) Modulate the redox potential of the metal catalyst.
Cross-Coupling Reactions Pd(0), Ni(0), Cu(I) Enhance catalyst stability and influence product selectivity.

| Lewis Acid Catalysis | Zn(II), Sc(III), Ln(III) | Create a specific coordination environment around the metal ion. |

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes

The synthesis of 1,2,4-triazole (B32235) derivatives has been a major focus of organic chemistry, and future research will undoubtedly prioritize environmentally benign methodologies for producing Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate. nih.govrsc.org Traditional synthetic routes often rely on harsh conditions, hazardous reagents, and multi-step processes that generate significant waste. rsc.org The principles of green chemistry offer a roadmap for overcoming these challenges. nih.govnih.gov

Table 1: Potential Green Synthetic Strategies

Strategy Principle Potential Advantage
One-Pot Synthesis Combining multiple reaction steps without isolating intermediates. Reduced solvent waste, time, and energy consumption.
Metal-Free Catalysis Utilizing organic catalysts or catalyst-free conditions. Lower toxicity, cost, and environmental contamination.
Aerobic Oxidation Using O2 from the air as the primary oxidant. rsc.org Atom-economical, with water as the main byproduct.
Electrochemical Synthesis Using electricity to drive chemical reactions. organic-chemistry.org High efficiency, mild conditions, avoids chemical oxidants.

| Alternative Energy | Employing microwave or ultrasound energy. nih.gov | Faster reaction times and potentially higher yields. |

Exploration of Novel Coordination Modes and MOF Architectures

The structure of this compound, featuring N-donors from the triazole ring and O-donors from the carboxylate groups, makes it an excellent candidate as a multidentate ligand for constructing coordination polymers and metal-organic frameworks (MOFs). rsc.org The 1,2,4-triazole moiety is well-known for its ability to bridge metal centers, while dicarboxylate linkers are fundamental building blocks in MOF chemistry. nih.gov

Future research should focus on systematically exploring the coordination of this ligand with various metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺, Ln³⁺). The flexibility of the molecule could allow for diverse coordination modes, leading to novel MOF architectures with tailored pore sizes and chemical environments. nih.gov Researchers could investigate how factors like pH, temperature, and solvent systems influence the self-assembly process, potentially yielding 1D chains, 2D layers, or complex 3D frameworks. These new MOFs could be designed for specific applications such as gas storage, separation, or catalysis, leveraging the unique chemical properties of the triazole-dicarboxylate linker. rsc.orgnih.gov

Integration into Hybrid Materials for Advanced Functionalities

Beyond standalone applications, this compound could serve as a functional building block for creating advanced hybrid materials. The triazole ring is a valuable pharmacophore and a stable chemical entity, making it suitable for integration into larger systems. rsc.orgmdpi.com

A promising research direction involves incorporating this molecule into polymer matrices. This could be achieved by polymerizing the molecule itself if suitable functionalities are added, or by blending it with existing polymers to impart specific properties, such as enhanced thermal stability or altered electronic characteristics. Another avenue is the creation of inorganic-organic hybrid materials. The compound could be grafted onto the surface of nanoparticles (e.g., silica (B1680970), gold, or quantum dots) to modify their surface chemistry. Such functionalization could improve dispersibility, introduce specific recognition sites for sensing applications, or create new catalytic centers at the nanoparticle-ligand interface.

Deeper Computational Insights into Reactivity and Intermolecular Forces

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, offering insights that can guide experimental work. For this compound, a thorough computational investigation is a critical future step.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electron distribution, and frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding its reactivity. biointerfaceresearch.com Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions. biointerfaceresearch.com Furthermore, computational studies can explore the molecule's tautomeric forms, hydrogen bonding capabilities, and potential for π-π stacking, all of which govern its self-assembly and interactions with other molecules. nih.gov These theoretical studies can accelerate the discovery of new reactions and the rational design of materials based on this compound.

Table 2: Proposed Computational Studies

Computational Method Target Property Significance
DFT Optimized geometry, electronic structure, HOMO/LUMO energies. biointerfaceresearch.com Predicts molecular stability and chemical reactivity.
MEP Electrostatic potential surface. biointerfaceresearch.com Identifies sites for intermolecular interactions and reactions.
QTAIM Analysis of electron density topology. Characterizes the nature of chemical bonds and non-covalent interactions.
NBO Analysis Natural Bond Orbital analysis. Investigates charge distribution and donor-acceptor interactions.

| Molecular Dynamics | Simulation of molecular motion over time. | Provides insight into conformational flexibility and interactions in solution. |

Expanding Applications in Emerging Technological Fields

The inherent properties of the 1,2,4-triazole scaffold suggest that this compound could be relevant in several high-impact fields. nih.gov While many 1,2,4-triazole derivatives are known for their biological activity, the addition of two dimethyl carboxylate groups creates a unique electronic and structural profile that warrants investigation. nih.govmdpi.com

Future research should screen this compound for a range of biological activities, including as an anticancer, antifungal, or antibacterial agent. nih.govbiointerfaceresearch.com The dicarboxylate functionality may enhance solubility or allow the molecule to interact with different biological targets compared to simpler triazoles. In materials science, the high nitrogen content and structural stability of the triazole ring are desirable properties for the development of energetic materials or gas-generating agents. mdpi.com Additionally, its coordination ability could be exploited in the design of novel sensors, where binding to a target analyte induces a measurable optical or electronic signal.

Table 3: List of Mentioned Compounds

Compound Name
This compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate, and how can reaction conditions be systematically optimized?

  • The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a related pyrazole dicarboxylate derivative was synthesized by reacting dimethyl 1H-pyrazole-3,5-dicarboxylate with a bromomethyl-substituted nitrile under reflux in polar aprotic solvents like DMSO (65% yield) .
  • Optimization can leverage Design of Experiments (DoE) methodologies to minimize trials. Factors like solvent choice (e.g., ethanol vs. DMSO), temperature (80–120°C), and reaction time (12–24 hours) significantly impact yield and purity. Statistical tools such as response surface methodology are recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray diffraction (XRD): Crystal structures of analogous triazole/pyrazole dicarboxylates reveal bond angles (e.g., C–N–C ≈ 108°) and thermal displacement parameters (e.g., U<sup>iso</sup> values for methyl groups: 0.05–0.08 Ų) .
  • NMR and IR: Esters show carbonyl stretches at ~1700 cm⁻¹, while triazole protons resonate at δ 8.2–8.5 ppm in <sup>1</sup>H NMR .

Q. What are the common reactivity patterns of the ester and triazole functional groups in this compound?

  • Ester hydrolysis: Under acidic or basic conditions, esters hydrolyze to carboxylic acids. For example, refluxing with NaOH/EtOH yields the dicarboxylic acid derivative .
  • Triazole reactivity: The 1,2,4-triazole ring undergoes electrophilic substitution at N-1 or C-5 positions. Nitration or halogenation reactions require controlled conditions to avoid side products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searching) predict and rationalize reaction mechanisms involving this compound?

  • Quantum chemical calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks on esters or triazole ring functionalization. For example, ICReDD’s workflow integrates computational screening to identify optimal catalysts or solvents .
  • Molecular docking studies predict interactions with biological targets (e.g., enzyme active sites), guiding medicinal chemistry applications .

Q. How can researchers resolve contradictions in spectral or crystallographic data across studies?

  • Case study: Discrepancies in thermal parameters (e.g., C6 U<sup>iso</sup> = 0.0576 vs. 0.0660 in similar structures ) may arise from crystallization solvents or temperature. Repeating experiments with controlled variables (e.g., slow evaporation vs. diffusion) clarifies these anomalies.
  • Cross-validation using multiple techniques (e.g., XRD + neutron diffraction) resolves ambiguities in hydrogen bonding or disorder .

Q. What strategies mitigate competing side reactions during functionalization of the triazole ring?

  • Steric/electronic tuning: Electron-withdrawing groups (e.g., nitriles) at specific positions reduce unwanted ring-opening. For instance, 4-cyanobenzyl substituents enhance regioselectivity in alkylation reactions .
  • Catalyst selection: Palladium or copper catalysts suppress by-products in cross-coupling reactions. Kinetic studies (e.g., HPLC monitoring) quantify reaction progress .

Methodological Guidelines

  • Data-Driven Synthesis Optimization Table

    ParameterOptimal RangeImpact on YieldReference
    Solvent (polarity)DMSO > ethanol+20% yield
    Temperature100–120°CMaximizes rate
    Reaction time18–24 hoursReduces intermediates
  • Crystallography Data Comparison

    Compound DerivativeC–N Bond Length (Å)U<sup>iso</sup> (Ų)Reference
    4-Cyanobenzyl1.32–1.350.045–0.058
    3-Methoxyphenyl1.34–1.380.052–0.067

Key Recommendations

  • Prioritize XRD for structural validation due to sensitivity to substituent effects .
  • Use ICReDD’s computational-experimental feedback loop for efficient reaction design .
  • Avoid non-peer-reviewed sources (e.g., BenchChem) per the user’s constraints.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.